Lipophilicity Gap: LogP and LogD Differentiation Versus Sitagliptin
The target compound exhibits a predicted partition coefficient (ACD/LogP) of -2.44, compared to sitagliptin's experimentally determined XLogP3 of approximately 1.5–2.0 , [1]. This represents a logP difference of approximately 3.9–4.4 units, indicating that the target compound is more than 10,000-fold more hydrophilic than sitagliptin. The distribution coefficient at physiological pH (logD pH 7.4) is predicted at -4.19 for the target compound, further confirming its predominant existence in ionized, aqueous-phase forms under physiological conditions . By contrast, sitagliptin maintains a positive or near-neutral logD at pH 7.4, consistent with its oral bioavailability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: -2.44 |
| Comparator Or Baseline | Sitagliptin XLogP3: 1.5–2.0 (PubChem) |
| Quantified Difference | ΔLogP ≈ 3.9–4.4 units |
| Conditions | Predicted via ACD/Labs Percepta v14.00 (target compound); experimental/computed values for sitagliptin from PubChem |
Why This Matters
A logP difference of this magnitude dictates entirely different formulation strategies, membrane permeability profiles, and in vivo distribution patterns; a compound with logP -2.44 is unlikely to exhibit passive oral absorption, making it suitable for parenteral or topical applications rather than oral DPP-4 inhibition.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4369359, Sitagliptin. XLogP3 value retrieved from PubChem (2025.04.14 release). View Source
